![molecular formula C24H23N5O2 B2748304 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-88-0](/img/structure/B2748304.png)
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound belongs to the class of pyrazoles and quinolines . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Quinolines, on the other hand, are a class of organic compounds with the formula C9H7N. They are characterized by a fused ring structure containing a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a quinoline ring. The pyrazole ring would have a five-membered ring with three carbon atoms and two nitrogen atoms. The quinoline ring would have a fused ring structure containing a benzene ring and a pyridine ring .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves cyclocondensation reactions, employing various starting materials to introduce diverse functional groups that can influence the compound's biological activity. For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives through a catalyst-free cyclocondensation of 1,3-diketones showcases the versatility of this scaffold for generating structurally diverse molecules under mild reaction conditions (Ezzati et al., 2017).
Biological Activities
The interest in pyrazolo[3,4-d]pyrimidine derivatives extends to their potential biological activities. Compounds within this class have been evaluated for various biological activities, including antimicrobial and anticancer properties. For example, novel 4H-chromeno[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro antitubercular activity, demonstrating the potential of pyrazolo[3,4-d]pyrimidine scaffolds in contributing to the development of new therapeutic agents (Kamdar et al., 2011).
Antimicrobial and Anticancer Evaluation
Specific pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents provides insights into the structural requirements for activity against various microbial strains, offering a pathway for the development of new antimicrobial agents (Holla et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-10-20(17(2)12-16)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-11-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFSLNQKWYOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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